molecular formula C17H12FN5O B2642406 5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 895093-38-6

5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B2642406
CAS RN: 895093-38-6
M. Wt: 321.315
InChI Key: UWXGAPFDHFLQFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole and 1,2,3-triazole rings in separate steps, followed by the coupling of these rings with the phenyl groups. The fluorine atom could be introduced either during the synthesis of the 3-fluorophenyl group or afterwards via a fluorination reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the two heterocyclic rings and the phenyl groups would likely result in a rigid, planar structure. The fluorine atom would add an element of polarity to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the fluorine atom. The 1,2,4-oxadiazole and 1,2,3-triazole rings are known to participate in various chemical reactions, and the fluorine atom could potentially enhance the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the heterocyclic rings and the fluorine atom could potentially enhance its stability and solubility .

Scientific Research Applications

Delayed Luminescence in Oxadiazole Derivatives

2,5-Diphenyl-1,3,4-oxadiazole and its derivatives, related to the chemical structure , are known for their role in donor-acceptor fluorophores that exhibit thermally activated delayed fluorescence (TADF). These materials, including 2-methyl-5-phenyl-1,3,4-oxadiazoles, have been studied for their unique luminescence properties, with specific derivatives demonstrating blue-shifted fluorescence and notable singlet-triplet energy separation (ΔEST) values. Such properties are crucial in the development of high-efficiency organic light-emitting diodes (OLEDs), indicating potential applications of the chemical in the field of optoelectronics and display technologies (Cooper et al., 2022).

Liquid Crystalline Properties of Oxadiazole-Based Compounds

Certain oxadiazole-based compounds, structurally related to the specified chemical, have demonstrated liquid crystalline properties. For instance, specific bent-shaped 1,3,4-oxadiazole-based compounds have been synthesized and studied for their ability to exhibit distinct liquid crystalline phases such as enantiotropic nematic and smectic A phases. These findings suggest potential applications in the development of liquid crystal displays and other technologies relying on the unique properties of liquid crystals (Zhu et al., 2009).

Antimicrobial Properties of Oxadiazole Derivatives

Derivatives of 1,3,4-oxadiazole, which share structural similarities with the chemical of interest, have been synthesized and evaluated for their antimicrobial properties. Certain compounds have demonstrated significant activity against a range of bacterial and fungal strains, suggesting the potential of these compounds in the development of new antimicrobial agents. This highlights the chemical's relevance in pharmaceutical research and its potential in addressing the need for novel treatments against microbial infections (Parikh & Joshi, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Proper handling and storage procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and the development of methods for its large-scale synthesis .

properties

IUPAC Name

5-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O/c1-11-15(20-22-23(11)14-9-5-8-13(18)10-14)17-19-16(21-24-17)12-6-3-2-4-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXGAPFDHFLQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole

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